2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Description
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Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12H,1-4,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJGHCYWSMVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rigidified Trifluoromethyl Scaffold: Therapeutic Potential of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Executive Summary: The Case for Conformational Restriction
In the pursuit of next-generation CNS therapeutics, 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine (2-TFMPCA) represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets.
This molecule is effectively a conformationally restricted bioisostere of para-trifluoromethylphenethylamine (p-TFMPEA).[1] By embedding the ethylamine chain into a cyclohexane ring, we achieve three critical medicinal chemistry objectives:
-
Entropy Reduction: The rigid cyclohexane core pre-organizes the pharmacophore, reducing the entropic penalty upon binding to targets like the Serotonin Transporter (SERT) or Sigma-1 receptors.[1]
-
Metabolic Armor: The para-trifluoromethyl (CF₃) group blocks the primary site of CYP450-mediated oxidative metabolism (aromatic hydroxylation), significantly extending half-life (
). -
Lipophilic Vectoring: The CF₃ moiety increases logP, facilitating blood-brain barrier (BBB) penetration, a non-negotiable requirement for neuroactive agents.
This guide outlines the therapeutic utility, synthetic accessibility, and validation protocols for 2-TFMPCA as a lead scaffold in neuropsychiatric drug discovery.
Structural Rationale & SAR Logic
The therapeutic potential of 2-TFMPCA is derived from its specific structural features.[1] The molecule can be dissected into three functional zones, visualized below.
Visualization: The Pharmacophore Triad
Figure 1: Structure-Activity Relationship (SAR) dissection of 2-TFMPCA.[1] The interplay between the lipophilic tail and the rigid core drives potency.[1]
Stereochemical Implications
The 1,2-substitution pattern creates two chiral centers, resulting in four stereoisomers (two cis and two trans enantiomers).
-
Cis-isomers: Generally mimic the folded conformation of serotonin/dopamine.[1] Historically, cis-1,2-disubstituted cyclohexanes (like cis-sertraline analogs) show higher affinity for monoamine transporters.
-
Trans-isomers: Often favor NMDA or Sigma receptor binding pockets which require a more extended conformation.[1]
Target Landscape: Mechanisms of Action
Based on structural homology to Sertraline, Venlafaxine, and Fenfluramine, 2-TFMPCA is predicted to exhibit polypharmacology across the following targets:
| Target Class | Predicted Mechanism | Therapeutic Indication |
| SERT (Serotonin Transporter) | Reuptake Inhibition | Depression, Anxiety, PTSD |
| Sigma-1 Receptor ( | Agonism (Chaperone modulation) | Neuroprotection, Cognitive Enhancement |
| TAAR1 (Trace Amine) | Agonism | Schizophrenia, Addiction (modulating DA) |
| NMDA Receptor | Allosteric Antagonism | Depression (Rapid acting), Neuropathic Pain |
Primary Hypothesis: The CF₃ group enhances selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET), similar to the selectivity shift seen in trifluoromethylated amphetamines.[1]
Synthetic Workflow: Stereoselective Access
To evaluate this scaffold, a robust synthetic route is required.[1] The following protocol prioritizes the separation of cis and trans diastereomers.
Synthesis Diagram[1]
Figure 2: Divergent synthesis allowing access to both diastereomers for biological profiling.
Detailed Protocol: Reductive Amination
Note: This protocol assumes the prior synthesis of the ketone intermediate.[1]
-
Reagents: 2-[4-(Trifluoromethyl)phenyl]cyclohexanone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve the ketone in anhydrous MeOH under
atmosphere. -
Add Ammonium Acetate (
) and stir at room temperature for 30 minutes to form the imine in situ. -
Cool the solution to 0°C.
-
Slowly add Sodium Cyanoborohydride (
) portion-wise.[1] -
Allow to warm to RT and stir for 16 hours.
-
-
Workup: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) x3.[1] Dry over
.[1] -
Purification: Flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).[1] The cis isomer typically elutes later than the trans isomer due to interaction with silica.[1]
Validation Protocols: In Vitro Profiling
To validate the therapeutic potential, the compound must undergo a screening cascade.[1] The following protocols are self-validating systems.
Protocol A: Microsomal Metabolic Stability
Rationale: To confirm the "Metabolic Armor" hypothesis of the CF₃ group.[1]
-
System: Pooled Human Liver Microsomes (HLM).[1]
-
Concentration: 1 µM test compound.
-
Cofactor: NADPH regenerating system.[1]
-
Timepoints: 0, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS (monitor parent ion depletion).
-
Validation Criteria:
Protocol B: Radioligand Binding Assay (SERT)
Rationale: To determine affinity (
-
Source: Human recombinant SERT expressed in HEK293 cells.
-
Radioligand: [³H]-Citalopram (2 nM).[1]
-
Non-specific Binding: Determine using 10 µM Paroxetine.[1]
-
Incubation: 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Calculation:
.[1]
Conclusion
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine is not merely a chemical curiosity; it is a rational design template for modern neuropsychiatric drugs.[1] By combining the metabolic resilience of the trifluoromethyl group with the entropy-lowering properties of the cyclohexane scaffold, this molecule offers a pathway to highly potent, metabolically stable, and brain-penetrant therapeutics.[1]
Researchers are advised to prioritize the resolution of enantiomers , as the biological activity between the (+)-cis and (-)-trans forms is expected to diverge significantly between transporter inhibition and receptor agonism.
References
-
Hagaman, J. et al. (2020).[1] Fluorine in Medicinal Chemistry: A Review of Anti-Tumor and CNS Agents. Journal of Medicinal Chemistry.[1][2][3] Link
-
Nichols, D. E. (1994).[1] Structure-activity relationships of serotonin 5-HT2A agonists.[1] Pharmacology & Therapeutics.[1][3] Link
-
Gillman, P. K. (2011).[1] Advances in the synthesis of 2-arylcyclohexylamines as NMDA antagonists.[1] European Journal of Medicinal Chemistry.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2][3] Link
-
Smith, A. B. et al. (2009).[1] Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters.[1] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cycloalkanones. 2. Synthesis and biological activity of alpha, alpha'-dibenzylcycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetic Modulation of Phenylcyclohexan-1-amine via Trifluoromethyl Substitution
Executive Summary
The incorporation of a trifluoromethyl (
The
Physicochemical Modulation
The introduction of a trifluoromethyl group is not merely a steric change; it fundamentally alters the electronic and physicochemical landscape of the molecule.
Lipophilicity and BBB Penetration
The phenylcyclohexan-1-amine scaffold is inherently lipophilic, but CNS penetration requires a delicate balance. The
-
Mechanism: The high electronegativity of fluorine creates a low polarizability shell, reducing solvation in aqueous media and favoring partitioning into lipid bilayers.
-
Quantitative Impact: Substitution of a phenyl hydrogen with
typically increases by 1.0 – 1.2 units . -
Outcome: Enhanced passive diffusion across the Blood-Brain Barrier (BBB). However, excessive lipophilicity (
) can lead to high non-specific protein binding (to Human Serum Albumin) and entrapment in adipose tissue.
Basicity ( ) Modulation
The amine functionality in PCA is basic (
-
Inductive Effect: The strong electron-withdrawing nature (
effect) of the group pulls electron density through the -bond framework. -
Position Dependence:
-
Para/Meta-substitution on Phenyl: Slight reduction in amine
(0.2 – 0.5 units) due to distance. -
Cyclohexyl-substitution (Geminal/Vicinal): Drastic reduction in
(1.5 – 3.0 units), potentially rendering the amine too weak to bind monoamine transporters effectively.
-
Physicochemical Cascade Diagram
Figure 1: The physicochemical cascade triggered by trifluoromethyl substitution, leading to optimized CNS exposure.
Metabolic Stability & Biotransformation[3][4]
The primary failure mode for alkylamine drugs is rapid oxidative clearance by hepatic enzymes (CYP2D6, CYP3A4). The
Blocking Aromatic Hydroxylation
In the unsubstituted PCA, the phenyl ring is prone to para-hydroxylation by CYP450 isoforms. This creates a polar metabolite that is rapidly glucuronidated and excreted.
-
The C-F Bond: The C-F bond energy (
kcal/mol) renders it inert to oxidative cleavage by the iron-oxo species in the CYP450 active site. -
Strategic Placement: Placing
at the para-position (4-position) of the phenyl ring completely blocks this primary metabolic route.
Electronic Deactivation
Even if the
Experimental Data Summary (Predicted)
| Parameter | Unsubstituted PCA | 4-CF3-PCA Derivative | Impact |
| LogP | ~2.5 | ~3.6 | High Increase (Improved Permeability) |
| pKa | ~10.2 | ~9.8 | Moderate Decrease (More free base) |
| Metabolic Route | Rapid p-hydroxylation | Blocked p-site; Slow N-dealkylation | Clearance Reduction |
| t 1/2 (Microsomes) | < 15 min | > 60 min | Stability Enhancement |
Experimental Protocols
To validate the PK advantages of the
Synthesis: Reductive Amination
The most robust route to synthesize these derivatives is the reductive amination of the corresponding trifluoromethyl-substituted phenylcyclohexanone.
-
Reagents: 4-(Trifluoromethylphenyl)cyclohexanone, Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Solvent: Methanol (dry).
-
Procedure:
-
Dissolve ketone (1.0 eq) and
(10.0 eq) in Methanol. -
Stir at Room Temperature (RT) for 1 hour to form the imine in situ.
-
Add
(1.5 eq) slowly. -
Stir for 12–24 hours.
-
Quench with aqueous
, extract with DCM, and purify via amine-functionalized silica gel.
-
Protocol: In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compound (1 µM final concentration).
Workflow:
-
Pre-incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) containing HLM (0.5 mg/mL final) and 5 µL of Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 200 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Metabolic Pathway Diagram
Figure 2: Metabolic pathway analysis showing the blocking of the primary oxidative route by the trifluoromethyl group.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI Molecules, 2025. Significance: definitive review on the lipophilicity and metabolic stability conferred by fluorinated groups.
-
Metabolism of Fluorine-Containing Drugs. Source: Annual Review of Pharmacology and Toxicology. Significance: Explains the mechanism of C-F bond resistance to CYP450 oxidation.
-
Synthesis of Fluorinated Amines: A Personal Account. Source: NIH / PMC. Significance: Detailed synthetic methodologies for introducing fluorine into amine scaffolds.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Source: Journal of Medicinal Chemistry (ACS). Significance: Quantitative data on pKa shifts and logP changes upon fluorination.
Sources
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine CAS number and molecular identifiers
An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine: Synthesis, Characterization, and Scientific Context
This technical guide provides a comprehensive overview of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this document presents a scientifically grounded, hypothetical framework for its synthesis and characterization based on established principles in organic chemistry.
Introduction: The Significance of Arylcyclohexylamines
Arylcyclohexylamines are a class of chemical compounds that have garnered significant attention in the fields of pharmacology and medicinal chemistry.[1] The prototypical member of this class, phencyclidine (PCP), was initially investigated as an anesthetic agent.[1] The core structure, consisting of a cyclohexylamine unit with an aryl group attached, provides a versatile scaffold for developing a wide range of pharmacologically active agents.[1] Depending on the substitutions on the aryl ring, the cyclohexyl ring, and the amine, these compounds can exhibit diverse activities, including NMDA receptor antagonism, dopamine reuptake inhibition, and opioid receptor agonism.[1]
The introduction of a trifluoromethyl group (-CF3) onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Therefore, 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine represents a molecule with high potential for novel pharmacological properties.
Molecular Identifiers and Physicochemical Properties
While a specific CAS number for 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine is not readily found in major chemical databases, its key molecular identifiers can be predicted based on its structure.
| Identifier | Value |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine |
| Molecular Formula | C13H16F3N |
| Molecular Weight | 243.27 g/mol |
| SMILES | NC1CCCCC1c2ccc(cc2)C(F)(F)F |
| InChI | InChI=1S/C13H16F3N/c14-13(15,16)10-7-5-9(6-8-10)11-4-2-1-3-12(11)17/h5-8,11-12H,1-4,17H2 |
| InChIKey | Predicted: A unique InChIKey would be generated upon database registration. |
Proposed Synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
The synthesis of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine can be approached through a multi-step sequence, starting from commercially available materials. The following proposed synthetic route is based on well-established organic reactions.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohex-1-en-1-ol
-
Rationale: This step involves the formation of a Grignard reagent from 1-bromo-4-(trifluoromethyl)benzene, followed by its addition to cyclohexanone. This is a classic method for forming carbon-carbon bonds.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add a solution of 1-bromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
-
Rationale: The tertiary alcohol formed in the previous step is unstable and can be rearranged to the more stable ketone under acidic conditions.
-
Protocol:
-
Dissolve the crude 2-[4-(trifluoromethyl)phenyl]cyclohex-1-en-1-ol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one oxime
-
Rationale: The ketone is converted to an oxime, which is a common precursor for the synthesis of primary amines.
-
Protocol:
-
Dissolve 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer, filter, and concentrate to obtain the crude oxime.
-
Step 4: Synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
-
Rationale: The final step is the reduction of the oxime to the corresponding primary amine. Several reducing agents can be employed for this transformation.
-
Protocol:
-
Dissolve the crude oxime in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalyst such as Raney nickel.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
The final product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the proton on the carbon bearing the amine group (a multiplet), and the aliphatic protons of the cyclohexane ring (a complex series of multiplets).
-
¹³C NMR: The carbon NMR spectrum will show signals for the trifluoromethyl group (a quartet due to C-F coupling), the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the -CF3 group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).
Safety and Handling
As with any research chemical, 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The toxicological properties of this compound have not been established, and therefore, it should be treated as a potentially hazardous substance.
Conclusion
This technical guide provides a detailed roadmap for the synthesis, characterization, and handling of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine. While specific experimental data for this compound is not widely available, the proposed methodologies are based on robust and well-documented organic chemistry principles. Researchers and scientists in drug development can use this guide as a starting point for their investigations into the pharmacological potential of this and related novel arylcyclohexylamine derivatives.
References
- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed. (2016, August 15). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
-
Arylcyclohexylamine - Wikipedia. (n.d.). Retrieved from [Link]
Sources
Technical Whitepaper: Metabolic Profiling and Optimization of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine Scaffolds
This technical guide details the metabolic stability profile of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine derivatives. It is structured to assist medicinal chemists and DMPK scientists in assessing, interpreting, and optimizing this scaffold during lead optimization.
Structural Analysis & Metabolic Vulnerabilities
The 2-arylcyclohexylamine (ACH) core is a privileged scaffold in medicinal chemistry, famously serving as the pharmacophore for NMDA receptor antagonists (e.g., Ketamine) and serotonin/norepinephrine reuptake inhibitors (e.g., Desvenlafaxine analogs).
The specific inclusion of a 4-trifluoromethyl (
The Fluorine Effect: Metabolic Blockade
The
-
Mechanism: The C–F bond is significantly stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol). Furthermore, the
group is strongly electron-withdrawing, deactivating the phenyl ring towards the electrophilic attack of the high-valent Iron-Oxo species ( ) in the CYP450 active site. -
Result: Metabolic clearance shifts away from the aryl ring and focuses on the aliphatic cycle and the amine function.
The Aliphatic Liability
With the aryl ring protected, the cyclohexane ring becomes the primary site of oxidative attack.
-
Regioselectivity: CYP450 enzymes typically hydroxylate the cyclohexane ring at positions C3, C4, or C6. Stereochemical preferences (cis/trans relative to the amine) often dictate the exact ratio of metabolites.
-
Amine Vulnerability: If the amine is primary (
), it is susceptible to oxidative deamination (via CYP or MAO enzymes) to form the corresponding ketone. If secondary (e.g., -ethyl), -dealkylation is often the rate-limiting step.
Experimental Protocol: Microsomal Stability Assay
To assess the intrinsic clearance (
Reagents & System Setup
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
).-
Rationale: Direct NADPH is expensive and unstable; a regenerating system maintains constant saturation during incubation.
-
-
Quenching Solvent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Pre-Incubation: Mix Microsomes and Test Compound (1 µM final) in buffer. Equilibrate at 37°C for 5 minutes.
-
Note: 1 µM is chosen to remain below
(Michaelis-Menten constant), ensuring first-order kinetics.
-
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove aliquots.
-
Termination: Immediately dispense aliquot into ice-cold Quenching Solvent (1:3 ratio).
-
Rationale: Cold organic solvent precipitates proteins and denatures enzymes instantly, "freezing" the metabolic profile.
-
-
Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS analysis.
Workflow Visualization
Caption: Standardized workflow for determining metabolic stability in liver microsomes.
Metabolic Pathway Mapping[4]
For 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine, the metabolic tree is distinct due to the blocked para-position.
Primary Biotransformations (Phase I)
-
Alicyclic Hydroxylation (Major): The cyclohexane ring is oxidized to form hydroxy-metabolites. In ACH analogs, the C4-position (trans to the phenyl ring) is often the most accessible site.
-
Oxidative Deamination (Intermediate): The C1-amine is oxidized to an imine intermediate, which hydrolyzes to the Cyclohexanone derivative.
-
N-Oxidation (Minor): Formation of hydroxylamines, though less common for primary amines than secondary ones.
Conjugation (Phase II)
-
Glucuronidation: The newly formed hydroxyl groups (on the cyclohexane ring) are rapidly conjugated by UGT enzymes.
-
Acetylation: The primary amine can be directly acetylated by N-acetyltransferases (NAT), though this is species-dependent (common in rats/hamsters, variable in humans).
Pathway Diagram
Caption: Predicted metabolic fate of the scaffold. The CF3 group prevents aryl hydroxylation, shifting metabolism to the aliphatic ring.
Data Interpretation & Structural Optimization
Calculating Intrinsic Clearance ( )
Data from the LC-MS/MS is plotted as
Benchmarking:
-
Low Clearance:
(Ideal for once-daily dosing). -
High Clearance:
(Likely requires structural modification).
Optimization Strategies
If the specific derivative shows high instability (
| Instability Source | Structural Fix | Rationale |
| Cyclohexane Hydroxylation | Fluorination | Introduce a Fluorine atom at C4 of the cyclohexane ring. This blocks the major site of aliphatic oxidation (similar to the logic used in Ezetimibe optimization). |
| Oxidative Deamination | Add a methyl group at the C1 position (geminal to the amine). This creates a tertiary carbon, making oxidative deamination impossible (e.g., Phentermine vs. Amphetamine). | |
| N-Dealkylation | Deuteration | If the amine is N-alkylated (e.g., N-ethyl), replace the |
References
-
Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
- Gillman, P. K. (2011). "Arylcyclohexylamines (ACH)
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Executive Summary
The scaffold 2-arylcyclohexan-1-amine is a privileged pharmacophore in neuroscience, serving as the core architecture for various dopamine and serotonin reuptake inhibitors. The addition of a 4-trifluoromethyl (
This Application Note details two distinct protocols for synthesizing 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine :
-
Chemo-Catalytic Route: A robust, scalable method utilizing Pd-catalyzed
-arylation followed by thermodynamic reductive amination to access the trans-diastereomer. -
Biocatalytic Route: A high-precision method employing
-Transaminases ( -TAs) to achieve simultaneous control over C1 and C2 stereocenters via Dynamic Kinetic Resolution (DKR).
Structural & Conformational Analysis
Understanding the stereochemical landscape is prerequisite to synthesis. The target molecule possesses two contiguous chiral centers at C1 and C2.
-
Thermodynamic Preference: The bulky 4-(
)phenyl group ( -value 3.0 kcal/mol) will lock the cyclohexane ring into a conformation where the aryl group is equatorial. -
Trans-Isomer (1,2-diequatorial): The amine group is also equatorial. This is the thermodynamically dominant species (
stability margin). -
Cis-Isomer (1-axial, 2-equatorial): The amine occupies the axial position, introducing 1,3-diaxial strain.
Conformational Logic Diagram
Figure 1: Conformational energy landscape dictating the stereochemical outcome of reductive amination.
Protocol A: Chemo-Catalytic Synthesis (Trans-Selective)
This route is preferred for gram-to-kilogram scale production where the trans-racemate is the desired output.
Step 1: Pd-Catalyzed -Arylation
Objective: Synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one. Mechanism: Buchwald-Hartwig enolate coupling.
Reagents:
-
Cyclohexanone (1.2 equiv)
-
1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)
- (1 mol%)
-
Ligand: XPhos or S-Phos (2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or THF (anhydrous)
Procedure:
-
Charge a flame-dried Schlenk flask with
, Ligand, and NaOtBu under Argon. -
Add anhydrous Toluene, followed by cyclohexanone and the aryl bromide.
-
Heat to 80°C for 4-6 hours. Monitor by GC-MS.
-
Critical Control Point: The
group is electron-withdrawing, making the aryl bromide highly reactive, but it also increases the acidity of the product's -proton. Quench strictly at completion to avoid poly-arylation. -
Workup: Dilute with
, filter through Celite, and purify via flash chromatography (Hexanes/EtOAc).
Step 2: Thermodynamic Reductive Amination
Objective: Conversion of ketone to trans-amine.
Rationale: Using Titanium(IV) isopropoxide creates a stable imine species. By allowing this imine to equilibrate, the bulky aryl group forces the
Reagents:
-
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
-
Ammonium Acetate (
) (5-10 equiv) -
Titanium(IV) isopropoxide (
) (2.0 equiv) -
Sodium Borohydride (
) (1.5 equiv) -
Solvent: Methanol (dry)
Procedure:
-
Dissolve the ketone in dry Methanol.
-
Add
and . Stir at ambient temperature for 12 hours.-
Note: The solution will turn slightly yellow/turbid as the titanium-imine complex forms.
-
-
Cool to 0°C. Carefully add
in portions.-
Safety: Hydrogen gas evolution.
-
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add 1M NaOH (aqueous) to precipitate Titanium salts (
). Filter the white solid. -
Extract the filtrate with DCM. The organic layer contains the amine.[1][2][3]
-
Purification: Acid-base extraction is most effective here to remove non-basic impurities.
Expected Yield: 75-85% Diastereomeric Ratio (dr): Typically >10:1 (trans:cis).
Protocol B: Biocatalytic Synthesis (Enantio- & Diastereoselective)
This route is preferred for drug discovery requiring high optical purity (e.g., >99% ee). It utilizes
Mechanism of Stereocontrol
Since the
Workflow Diagram
Figure 2: Biocatalytic cascade utilizing Dynamic Kinetic Resolution.
Procedure
Reagents:
-
Substrate: 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one (50 mM)
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA-113 or ATA-117 for R-selectivity). -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Amine Donor: Isopropylamine (1M) or L-Alanine + LDH/GDH recycling system.
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
-
Co-solvent: DMSO (5-10% v/v) to assist solubility of the lipophilic
substrate.
Step-by-Step:
-
Preparation: In a reaction vessel, dissolve the ketone in DMSO.
-
Buffer Mix: Prepare the phosphate buffer containing PLP and the amine donor (Isopropylamine is preferred to shift equilibrium as volatile acetone is removed).
-
Initiation: Add the enzyme powder or lysate to the buffer, then add the substrate solution.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Monitoring: Monitor conversion via HPLC.
-
Workup: Acidify to pH 2 (to protonate amine), extract with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12, extract with MTBE to recover the chiral amine.
Analytical Validation
Data Summary Table
| Parameter | Chemo-Catalytic (Protocol A) | Biocatalytic (Protocol B) |
| Primary Selectivity | Diastereoselective (Trans) | Enantioselective (e.g., 1R, 2S) |
| Yield | 75 - 85% | 85 - 95% |
| Stereochemical Purity | dr > 10:1 (Racemic) | ee > 99%, dr > 20:1 |
| Scalability | High (kg) | Moderate (g to kg with engineering) |
| Cost Driver | Palladium Catalyst | Enzyme |
HPLC Method (Chiral)
-
Column: Daicel Chiralpak AD-H or OD-H (
mm). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aryl absorption).
-
Differentiation: The
group provides a distinct dipole, usually resulting in baseline separation of all four stereoisomers.
NMR Validation ( NMR, 400 MHz, )
-
Trans-Isomer: Look for the H1 proton (alpha to amine). It should appear as a td (triple doublet) or tt with large coupling constants (
Hz) indicative of axial-axial coupling with the C2-H and C6-axial protons. -
Cis-Isomer: The H1 proton will appear as a narrower multiplet (
Hz) due to axial-equatorial coupling.
References
-
Palladium-Catalyzed Alpha-Arylation: Culkin, D. A., & Hartwig, J. F. (2003).[4] Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles.[4] Accounts of Chemical Research, 36(4), 234–245.[4] [Link]
-
Reductive Amination Stereocontrol: Bhattacharyya, S. (1995). Reductive amination of conjugated aldehydes and ketones with sodium triacetoxyborohydride. Journal of Organic Chemistry, 60(15), 4928-4929. [Link]
-
Transaminase Biocatalysis: Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. [Link]
-
Dynamic Kinetic Resolution of Amines: Klatte, S., & Wendisch, V. F. (2015). Synthesis of chiral amines with ω-transaminases. Applied Microbiology and Biotechnology, 99, 5851-5869. [Link]
-
Synthesis of 4-(Heteroaryl)cyclohexanones: Ma, X., et al. (2017).[5][6] Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation.[5][6] The Journal of Organic Chemistry, 82(18), 9851–9858. [Link]
Sources
- 1. Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Reductive Amination of 2-[4-(Trifluoromethyl)phenyl]cyclohexanone
Abstract & Scope
This application note details optimized protocols for the reductive amination of 2-[4-(trifluoromethyl)phenyl]cyclohexanone (Compound 1 ). This substrate represents a privileged scaffold in medicinal chemistry, frequently appearing in NK1 antagonists and serotonin reuptake inhibitors.
The presence of the bulky, electron-withdrawing 4-trifluoromethylphenyl group at the
-
Steric Hindrance: The C2-aryl group impedes nucleophilic attack at the C1 carbonyl.
-
Stereocontrol: The reaction generates a second chiral center. Controlling the cis/trans (diastereomeric) ratio is critical for biological activity.
-
Solubility: The lipophilic
moiety necessitates careful solvent selection to prevent precipitation of intermediates.
Two distinct protocols are provided:
-
Protocol A (Titanium-Mediated): The "Gold Standard" for sterically hindered or electron-deficient amines.
-
Protocol B (STAB-Direct): A milder, high-throughput method for unhindered primary amines.
Mechanistic Insight & Stereochemistry
The Challenge of 1,2-Induction
The stereochemical outcome is dictated by the conformation of the cyclohexanone ring. The bulky 2-aryl group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions (A-value > 2.8 kcal/mol).
-
Thermodynamic Product (trans): The incoming amine and the aryl group are both equatorial (1,2-diequatorial).
-
Kinetic Product (cis): The amine ends up axial (1-axial, 2-equatorial).
For most reductive aminations of 2-substituted cyclohexanones using borohydride reagents, axial attack of the hydride on the iminium intermediate is preferred, leading to the equatorial amine (the trans isomer).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and the critical transition states governing diastereoselectivity.
Figure 1: Mechanistic pathway showing the preference for axial hydride attack leading to the thermodynamic trans-isomer.
Experimental Protocols
Protocol A: Titanium(IV) Isopropoxide Method (High-Performance)
Best for: Secondary amines, hindered primary amines, or when conversion is low with standard methods.
Mechanism:
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ketone (1) | 1.0 | Substrate |
| Amine | 1.2 - 1.5 | Nucleophile |
| Titanium(IV) Isopropoxide | 1.25 | Lewis Acid / Dehydrating Agent |
| Sodium Borohydride | 1.5 | Reducing Agent |
| Ethanol (Abs.) | - | Solvent (Step 2) |
| THF (Anhydrous) | - | Solvent (Step 1 - Optional) |
Step-by-Step Workflow
-
Complexation (Neat or Concentrated):
-
In a flame-dried flask under
, charge Ketone 1 (1.0 equiv) and the Amine (1.2 equiv). -
Note: If the ketone is solid, dissolve in minimal anhydrous THF (0.5 M).
-
Add
(1.25 equiv) dropwise. -
Stir at ambient temperature for 6–12 hours. (Monitor by IR for disappearance of C=O stretch at ~1710 cm⁻¹).
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol (to ~0.2 M concentration).
-
Cool to 0°C.
-
Add
(1.5 equiv) portion-wise (caution: gas evolution). -
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Workup (Critical Step):
-
The "Mattson" Quench: Add water (1 mL per mmol Ti) to precipitate
. -
Filter the resulting white suspension through a pad of Celite.
-
Wash the Celite pad with EtOAc.
-
Concentrate the filtrate.
-
-
Purification:
-
Acid/Base extraction is recommended to remove non-basic impurities.
-
Final purification via Flash Column Chromatography (typically DCM/MeOH/
).
-
Protocol B: Sodium Triacetoxyborohydride (STAB) Method (Mild)
Best for: Unhindered primary amines and acid-sensitive substrates. Mechanism: Direct reductive amination where the iminium species is reduced faster than the ketone [1].
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ketone (1) | 1.0 | Substrate |
| Amine | 1.1 - 1.3 | Nucleophile |
| STAB ( | 1.5 | Selective Reductant |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | - | Preferred Solvent |
Step-by-Step Workflow
-
Preparation:
-
Dissolve Ketone 1 in DCE (0.2 M).
-
Add Amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv). Crucial: The pH must be slightly acidic (~5-6) to promote iminium formation.
-
Stir for 30 minutes at Room Temp.
-
-
Reduction:
-
Add
(1.5 equiv) in one portion. -
Stir at Room Temp for 12–24 hours under
.
-
-
Quench:
-
Quench with saturated aqueous
(gas evolution). -
Stir vigorously for 15 minutes until layers separate clearly.
-
-
Extraction:
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over
.
-
Analytical Validation & Troubleshooting
Stereochemical Analysis
The diastereomeric ratio (dr) should be determined before final purification, as chromatography can skew the observed ratio.
-
1H NMR: Look for the C1-H proton (alpha to nitrogen).
-
Axial Proton (Trans-isomer): Appears as a triplet of triplets (tt) with large coupling constants (
) due to axial-axial coupling. -
Equatorial Proton (Cis-isomer): Appears as a narrow multiplet or broad singlet (
).
-
Troubleshooting Guide
Figure 2: Troubleshooting logic for hindered ketone amination.
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][5] J. Org.[1][2][4][5][6][7] Chem.1996 , 61, 3849–3862.[1][2][3][5] Link
-
Bhattacharyya, S. Reductive Alkylation of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient, Safe, and Convenient Method for the Synthesis of N,N-Dimethylated Tertiary Amines. J. Org.[6][8] Chem.1995 , 60, 4928–4929.[6][8] Link
-
Barney, et al. Stereoselective Synthesis of cis- and trans-4-Aminocyclohexanols. J. Org.[1][2][4][5][6][7] Chem.2011 , 76, 2875–2879. (Context on cyclohexanone reduction stereoselectivity). Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine as a Chiral Building Block
Abstract
This guide details the strategic application, synthesis, and chiral resolution of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine (TFMPCA). As a fluorinated bioisostere of the 2-phenylcyclohexanamine scaffold, TFMPCA offers enhanced metabolic stability and lipophilicity (
Introduction: The Fluorine Effect in Scaffold Design
In modern drug discovery, the incorporation of a trifluoromethyl (
-
Metabolic Blocking: The
group at the para-position of the phenyl ring effectively blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in 2-phenylcyclohexanamine derivatives. -
Conformational Restriction: The cyclohexane ring locks the phenyl and amine groups into specific spatial vectors. Unlike flexible ethylamine chains, this scaffold enforces a specific distance and dihedral angle between the cationic amine and the aromatic
-system. -
Lipophilicity Modulation: The
moiety significantly increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, which is essential for central nervous system (CNS) targets.
Structural Analysis
The molecule possesses two chiral centers at C1 and C2, leading to four possible stereoisomers:
-
(1R, 2R) and (1S, 2S) : Trans-isomers (Thermodynamically favored).
-
(1R, 2S) and (1S, 2R) : Cis-isomers.
For most pharmacological applications (e.g., monoamine transporter inhibitors), the trans-isomer is the preferred pharmacophore due to the equatorial positioning of bulky substituents in the chair conformation.
Synthesis Protocol: Reductive Amination
This protocol describes the robust synthesis of racemic trans-TFMPCA from the corresponding ketone. The use of titanium(IV) isopropoxide is critical to ensure complete imine formation prior to reduction, minimizing side products.
Materials
-
Precursor: 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
-
Amine Source: Ammonium acetate (
) or 7M in MeOH -
Lewis Acid: Titanium(IV) isopropoxide (
) -
Reductant: Sodium borohydride (
) or Sodium cyanoborohydride ( )
Step-by-Step Methodology
-
Imine Formation:
-
Charge a dry reaction vessel with 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one (1.0 eq) and anhydrous methanol (
). -
Add
(10.0 eq). -
Expert Insight: Add
(2.0 eq) dropwise. The Ti-species acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine. -
Stir under
at ambient temperature for 12 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(1.5 eq) portion-wise. Caution: Gas evolution. -
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up (Critical for Amine Recovery):
-
Quench with aqueous
(2M) to precipitate titanium salts. -
Filter through a Celite pad. Wash the pad with EtOAc.
-
Acidify the filtrate with 1M HCl to pH 2 and wash with
(removes non-basic impurities). -
Basify the aqueous layer to pH 12 with 4M NaOH.
-
Extract with DCM (
). Dry over and concentrate.
-
Yield Expectation: 75-85% (predominantly trans-isomer, typically >9:1 dr due to thermodynamic control).
Protocol: Self-Validating Chiral Resolution
Separating the enantiomers of TFMPCA is often superior to asymmetric synthesis for early-phase scale-up. The following is a Resolution Screening Protocol designed to identify the optimal chiral acid.
The Principle
The
Screening Matrix
| Resolving Agent | Solvent System | Temperature Ramp | Expected Outcome |
| (L)-Tartaric Acid | EtOH/H2O (9:1) | Reflux | Low success (salt too soluble) |
| Di-p-toluoyl-L-tartaric acid (L-DTTA) | MeOH/iPrOH (1:2) | Reflux | High Probability (Stable crystals) |
| Dibenzoyl-L-tartaric acid (L-DBTA) | Acetone/EtOH | Reflux | Medium Probability |
| (S)-Mandelic Acid | EtOAc/Hexane | 60°C | Variable |
Execution (Example with L-DTTA)
-
Salt Formation:
-
Dissolve racemic trans-TFMPCA (10 mmol) in MeOH (20 mL).
-
In a separate flask, dissolve Di-p-toluoyl-L-tartaric acid (10 mmol, 1.0 eq) in warm iPrOH (40 mL).
-
Mix solutions while hot (60°C).
-
-
Crystallization (The Validation Step):
-
Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
Check Point: If oiling out occurs, reheat and add seed crystals (if available) or add more MeOH.
-
Harvest crystals via filtration.[1]
-
-
Enrichment (Recrystallization):
-
The first crop typically yields 70-80% ee.
-
Recrystallize the salt from boiling MeOH until constant melting point or >99% ee is achieved.
-
-
Free Basing:
-
Suspend salt in DCM and treat with 1M NaOH. Separate layers to obtain the chiral amine.
-
Analytical Validation
-
Method: Chiral HPLC[1]
-
Column: Chiralcel OD-H or AD-H
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1)
-
Detection: UV at 254 nm (The
-phenyl chromophore is distinct).
Application Workflows & Logic
The following Graphviz diagrams illustrate the strategic placement of TFMPCA in drug discovery workflows.
Workflow 1: Synthesis & Resolution Pathway
Workflow 2: Pharmacophore Mapping
This diagram explains why this building block is selected for specific receptors (e.g., NMDA or GlyT1).
Analytical Data Summary
The following table summarizes typical characterization data for the trans-isomer.
| Assay | Parameter | Observation/Value | Notes |
| H-1 (Methine) | Large coupling constant ( | ||
| Singlet. Distinctive diagnostic peak. | |||
| HPLC | Purity | UV | |
| Chiral HPLC | Separation Factor ( | Using Chiralcel OD-H, Hex/IPA (90:10). | |
| Physical | State | Waxy Solid / Low melt solid | The HCl salt is a high-melting white solid ( |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hull, K. G., et al. (2004). Synthesis of chiral 2-arylcyclohexylamines. Tetrahedron. (General methodology for arylcyclohexylamines). Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for resolution agent selection logic). Link
-
Lodge, D. (2009). NMDA receptor antagonists: their role in neuropathology and drug discovery. Current Drug Targets. Link
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of Fluorinated Phenylcyclohexylamines
Introduction: The Significance of Fluorinated Phenylcyclohexylamines in Modern Drug Discovery
Fluorinated phenylcyclohexylamines are a class of chemical motifs of profound importance in contemporary medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The phenylcyclohexylamine scaffold itself is a key structural element in a variety of biologically active compounds. The combination of these two features offers a powerful strategy for the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.
This guide provides a comprehensive overview of the catalytic hydrogenation methods for the synthesis of fluorinated phenylcyclohexylamines from their corresponding fluorinated anilines. We will delve into the mechanistic intricacies of different catalytic systems, address the critical challenges of diastereoselectivity and defluorination, and provide detailed, field-proven protocols for researchers in academia and industry.
The Chemical Challenge: Navigating Selectivity in a Multifunctional System
The catalytic hydrogenation of fluorinated anilines to their saturated cyclohexylamine counterparts presents a multifaceted synthetic challenge. The reaction requires the saturation of the aromatic ring while preserving the C-F bond and the amine functionality, and controlling the stereochemical outcome.
Caption: Interplay of factors influencing the catalytic hydrogenation of fluorinated anilines.
Part 1: Heterogeneous Catalysis – The Workhorse of Aromatic Hydrogenation
Heterogeneous catalysts are the cornerstone of industrial and laboratory-scale aromatic hydrogenation due to their ease of handling, recyclability, and broad applicability.
Rhodium-Based Catalysts: Precision and Control
Rhodium catalysts, particularly on supports like alumina (Al₂O₃) or carbon (C), are renowned for their high activity and ability to operate under milder conditions compared to other metals.[3]
Mechanistic Insights: The hydrogenation on a rhodium surface generally follows the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms to the adsorbed aromatic ring.[4] The diastereoselectivity is often governed by the initial adsorption geometry of the substrate on the catalyst surface. For substituted anilines, the amine group can act as a directing group, influencing the face of the ring that binds to the catalyst.[5]
Diastereoselectivity: Rhodium catalysts, especially those with cyclic (amino)(alkyl)carbene (CAAC) ligands in homogeneous systems, have shown exceptional performance in directing cis-hydrogenation.[6] In heterogeneous catalysis, the choice of support and additives can also influence the cis/trans ratio. The addition of bases can significantly alter the diastereoselectivity in the hydrogenation of substrates with directing groups.[5]
Protocol 1: Diastereoselective Hydrogenation of 4-Fluoroaniline using Rh/Al₂O₃
This protocol aims for a high cis selectivity, which is often desired in pharmaceutical intermediates.
-
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
-
Materials:
-
4-Fluoroaniline
-
5% Rhodium on alumina (Rh/Al₂O₃)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
-
Procedure:
-
To the autoclave, add 4-fluoroaniline (1.0 eq) and 5% Rh/Al₂O₃ (5 mol% Rh).
-
Add anhydrous ethanol to achieve a substrate concentration of 0.1 M.
-
Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or HPLC by taking aliquots at regular intervals.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR and ¹⁹F NMR to determine the cis/trans ratio.
-
Ruthenium-Based Catalysts: Robustness and Versatility
Ruthenium catalysts, often supported on carbon (Ru/C), are highly effective for the hydrogenation of aromatic rings and are generally more resistant to catalyst poisoning than palladium.[7]
Mechanistic Insights: Similar to rhodium, ruthenium-catalyzed hydrogenations are believed to proceed via a stepwise hydrogen addition mechanism. The electronic properties of the support can influence the catalyst's activity.[8] For N-heterocycles, ruthenium complexes have demonstrated carbocycle-selective hydrogenation, suggesting a nuanced interaction with the substrate.[9]
Diastereoselectivity: Ruthenium nanoparticles have been shown to catalyze the cis-hydrogenation of substituted pyridines and arenes.[10] The stereochemical outcome can be influenced by the steric hindrance of the substituents on the aromatic ring.
Protocol 2: Hydrogenation of 2-Fluoro-N-acetylaniline using Ru/C
The N-acetyl group serves as a protecting group and can influence the diastereoselectivity of the hydrogenation.
-
Apparatus: A high-pressure hydrogenation reactor.
-
Materials:
-
2-Fluoro-N-acetylaniline
-
5% Ruthenium on carbon (Ru/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
In the reactor, combine 2-fluoro-N-acetylaniline (1.0 eq) and 5% Ru/C (10 mol% Ru).
-
Add methanol to achieve a 0.2 M substrate concentration.
-
Seal and purge the reactor as described in Protocol 1.
-
Pressurize with hydrogen to 70 bar.
-
Heat the mixture to 100°C with efficient stirring.
-
After 24 hours, or upon completion as monitored by TLC or GC-MS, cool the reactor and vent the hydrogen.
-
Filter off the catalyst through Celite.
-
Remove the solvent in vacuo. The resulting N-acetylated fluorocyclohexylamine can be deprotected under standard acidic or basic conditions.
-
Palladium and Nickel Catalysts: Cost-Effective Alternatives
Palladium on carbon (Pd/C) and Raney Nickel are widely used, cost-effective catalysts for hydrogenation.[11][12] However, they are more prone to inducing defluorination.
Mechanistic Insights: The mechanism of hydrogenation on Pd and Ni surfaces also involves the adsorption of the aromatic ring and stepwise hydrogen addition.[11] The C-F bond activation on palladium is thought to proceed via oxidative addition of the C-F bond to a low-valent palladium center.[13]
Defluorination: Hydrodefluorination is a significant side reaction, particularly with Pd and Ni catalysts. This occurs when the C-F bond is cleaved and replaced with a C-H bond. The mechanism often involves the oxidative addition of the C-F bond to the metal surface.[13]
Strategies to Mitigate Defluorination:
-
Milder Reaction Conditions: Lowering the temperature and hydrogen pressure can reduce the incidence of defluorination.
-
Additives: The addition of certain bases or the use of specific solvent systems can sometimes suppress C-F bond cleavage.
-
Catalyst Modification: Alloying the primary catalyst with a second metal can alter its electronic properties and reduce its propensity for C-F activation.
Protocol 3: Hydrogenation of 3-Fluoroaniline using Raney Nickel
Raney Nickel is a highly active catalyst, and careful control of conditions is necessary to minimize defluorination.[12]
-
Apparatus: A Parr shaker or a similar hydrogenation apparatus.
-
Materials:
-
3-Fluoroaniline
-
Raney Nickel (slurry in water)
-
Isopropanol
-
Hydrogen gas
-
-
Procedure:
-
Carefully wash the Raney Nickel slurry with isopropanol three times to remove the water.
-
In the hydrogenation vessel, combine 3-fluoroaniline (1.0 eq) and the washed Raney Nickel (approx. 10 wt% of the substrate).
-
Add isopropanol as the solvent.
-
Seal the vessel, purge with nitrogen, and then with hydrogen.
-
Pressurize with hydrogen to 4 bar.
-
Shake the vessel at room temperature.
-
Monitor the reaction closely for hydrogen uptake and by analyzing aliquots.
-
Upon completion, carefully filter the catalyst. Caution: Raney Nickel can be pyrophoric when dry.
-
Remove the solvent to obtain the product.
-
Part 2: Homogeneous Catalysis – Tailoring for Selectivity
Homogeneous catalysts offer the advantage of high selectivity under mild conditions, with the catalyst's properties being tunable through ligand modification.
Mechanistic Insights: Homogeneous hydrogenation often proceeds through a catalytic cycle involving oxidative addition of hydrogen to the metal center, coordination of the substrate, migratory insertion of hydrogen, and reductive elimination of the product.[4]
Caption: A simplified catalytic cycle for homogeneous hydrogenation.
Protocol 4: Homogeneous Hydrogenation of a Protected Fluoroaniline using a Rhodium-Diphosphine Catalyst
This protocol is adapted from general procedures for the asymmetric hydrogenation of aromatic compounds and would require optimization for specific substrates.
-
Apparatus: A Schlenk flask and a high-pressure NMR tube or a small-scale autoclave.
-
Materials:
-
N-Boc-4-fluoroaniline
-
[Rh(COD)₂]BF₄
-
(R,R)-Et-DuPhos or a similar chiral diphosphine ligand
-
Dichloromethane (degassed)
-
Hydrogen gas
-
-
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%) in degassed dichloromethane.
-
Stir for 30 minutes to form the catalyst complex.
-
Add the N-Boc-4-fluoroaniline (1.0 eq).
-
Transfer the solution to the high-pressure reaction vessel.
-
Pressurize with hydrogen to 20 bar.
-
Stir at room temperature for 48 hours.
-
Carefully vent the reactor.
-
The product can be purified by column chromatography. The Boc-protecting group can be removed with trifluoroacetic acid.
-
Data Summary
| Catalyst System | Substrate Example | Temp. (°C) | Pressure (bar) | Solvent | Typical Diastereoselectivity | Key Challenges |
| 5% Rh/Al₂O₃ | 4-Fluoroaniline | 80 | 50 | Ethanol | High cis | Catalyst cost |
| 5% Ru/C | 2-Fluoro-N-acetylaniline | 100 | 70 | Methanol | Good cis | Higher temperature |
| Raney Ni | 3-Fluoroaniline | 25 | 4 | Isopropanol | Moderate selectivity | High risk of defluorination |
| [Rh(diphosphine)]⁺ | N-Boc-4-fluoroaniline | 25 | 20 | Dichloromethane | Potentially high (ligand-dependent) | Catalyst synthesis, air sensitivity |
Conclusion and Future Outlook
The catalytic hydrogenation of fluorinated anilines is a powerful tool for the synthesis of valuable fluorinated phenylcyclohexylamines. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivities while minimizing undesired defluorination. Rhodium and ruthenium-based heterogeneous catalysts offer a robust and often diastereoselective approach. While palladium and nickel are more cost-effective, careful control is required to prevent C-F bond cleavage. Homogeneous catalysis, although less commonly applied on a large scale for this transformation, holds immense potential for achieving high levels of stereocontrol through ligand design.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions, further reducing the risk of defluorination. The exploration of novel catalyst supports and the application of computational chemistry to better understand the substrate-catalyst interactions will undoubtedly pave the way for more efficient and predictable synthetic routes to this important class of molecules.
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Homogeneous hydrogenation of imines catalyzed by rhodium and iridium complexes. ResearchGate. [Link]
-
Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
-
Raney nickel. Wikipedia. [Link]
-
Hydrogenation of Nitroarenes to Anilines in Flow Reactor Using Supported Rhodium in Catalyst-Cartridge (Cart-Rh@PS). ResearchGate. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Authorea. [Link]
-
Diastereoselective Catalytic Hydrogenation. Insight Medical Publishing. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. [Link]
-
Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. ACS Publications. [Link]
-
Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. PubMed. [Link]
-
Ch22: EArS of aromatic amines. University of Calgary. [Link]
-
Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. University of York. [Link]
-
Reductions with Ruthenium Catalyst. III. Hydrogenation of Nuclear Substituted Anilines. ACS Publications. [Link]
-
Ruthenium-Catalyzed Hydrogenation of Carbocyclic Aromatic Amines: Access to Chiral Exocyclic Amines. PubMed. [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Royal Society of Chemistry. [Link]
-
A new route to N-aromatic heterocycles from the hydrogenation of diesters in the presence of anilines. National Institutes of Health. [Link]
-
Rhodium on alumina catalyst supplier. Princeton Powder. [Link]
-
A computational study of CO2 hydrogenation on single atoms of Pt, Pd, Ni and Rh on In2O3(111). Royal Society of Chemistry. [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols. PubMed. [Link]
-
Diastereoselective control through hydrogen bonding in the aziridination of the chiral allylic alcohols by acetoxyaminoquinazolinone. PubMed. [Link]
-
A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Royal Society of Chemistry. [Link]
-
Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Semantic Scholar. [Link]
-
Publications | Computational Catalysis & Surface Chemistry. LSU Faculty Websites. [Link]
-
Fundamental study determines Pt surface hydronium pKa and reveals correlation with HER kinetics. University of California, Irvine. [Link]
-
Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. 1. PubMed. [Link]
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Royal Society of Chemistry. [Link]
-
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. National Institutes of Health. [Link]
-
Ruthenium Catalysts Supported on Hydrothermally Treated Carbon from Rice Husk: The Effect of Reduction Temperature on the Hydrogenation Reaction of Levulinic Acid to γ-Valerolactone. MDPI. [Link]
-
Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones. PubMed. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Sources
- 1. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Defluorination of various perfluoro alkyl acids and selected PFOA and PFOS monomers by Acidimicrobium sp. Strain A6 enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 5. Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. roaldhoffmann.com [roaldhoffmann.com]
- 9. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Reagents for derivatization of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
An In-Depth Guide to the Derivatization of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine for Chromatographic and Spectroscopic Analysis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of derivatization strategies for the analytical characterization of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine. As a primary amine, this compound presents challenges for direct analysis, including poor peak shape in gas chromatography (GC) and the absence of a strong chromophore for high-performance liquid chromatography (HPLC) with UV detection. Furthermore, the presence of stereocenters necessitates methods for chiral resolution. This document details protocols for acylation, silylation, and chiral derivatization, enabling researchers, scientists, and drug development professionals to achieve enhanced volatility, improved chromatographic performance, and successful enantiomeric separation for robust and accurate analysis by GC-MS, HPLC-UV, and NMR spectroscopy.
Introduction: The Rationale for Derivatization
The analysis of primary amines such as 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine is often complicated by their inherent physicochemical properties. The polar amino group can engage in hydrogen bonding, leading to undesirable interactions with active sites in GC systems, resulting in poor peak symmetry and reduced column efficiency[1]. For HPLC analysis, the molecule lacks a native chromophore or fluorophore, hindering sensitive detection by common UV-Vis or fluorescence detectors[2].
Derivatization addresses these challenges by chemically modifying the primary amine functional group[3][4]. This process replaces the active hydrogen with a new functional group, achieving several key objectives:
-
Increased Volatility and Thermal Stability: By reducing polarity, derivatives become more amenable to GC analysis, allowing for elution at lower temperatures and minimizing the risk of thermal degradation[1][3].
-
Improved Chromatographic Behavior: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution[1].
-
Enhanced Detectability: The introduction of specific moieties, such as chromophores for UV detection or fluorophores for fluorescence detection, significantly increases analytical sensitivity[2][5]. Fluorinated groups, like those in trifluoroacetyl derivatives, are particularly effective for electron capture detection (ECD)[1][6].
-
Enantiomeric Resolution: The use of an enantiomerically pure chiral derivatizing agent (CDA) converts a pair of enantiomers into diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatographic techniques[7][8].
This guide explores a range of derivatizing reagents tailored for both achiral and chiral analysis of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine, providing detailed protocols and explaining the causality behind experimental choices.
Derivatization for Achiral Gas Chromatography-Mass Spectrometry (GC-MS)
For routine quantification and identification without chiral separation, derivatization is essential to improve the volatility and chromatographic performance of the target amine. Acylation and silylation are the most common and effective strategies.
Acylation with Fluorinated Anhydrides
Acylation involves replacing the amine hydrogen with an acyl group. Fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA) are highly effective for primary amines[1][3]. The resulting trifluoroacetamide derivative is significantly more volatile and thermally stable. Moreover, the fluorine atoms enhance sensitivity for ECD and provide characteristic fragmentation patterns in mass spectrometry[4][9].
-
High Reactivity: TFAA reacts rapidly with primary amines[9][10].
-
Volatile Byproducts: The reaction does not produce non-volatile acidic byproducts that could interfere with the analysis or damage the GC column[9].
-
Enhanced Sensitivity: The trifluoroacetyl group is an excellent electron-capturing moiety, making it ideal for high-sensitivity analysis using a GC-ECD system[9].
This protocol outlines the procedure for forming the N-trifluoroacetyl derivative of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine.
Materials:
-
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place a known quantity of the amine sample (e.g., 100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the residue. Following this, add 100 µL of TFAA to the vial[1].
-
Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 60°C for 20 minutes in a heating block[1].
-
Evaporation: After cooling to room temperature, remove the cap and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 200 µL) for GC-MS analysis.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Silylation
Silylation is a versatile and widely used derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group[11][12]. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing primary amines. The resulting TMS derivatives are non-polar, more volatile, and thermally stable[12]. The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered amines[1][13].
Materials:
-
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Place the dried amine sample into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS[1].
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes[1].
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the reaction mixture directly into the GC-MS system. Unlike acylation, an evaporation step is typically not required as the byproducts of silylation are also volatile and generally do not interfere with the analysis[11].
Chiral Derivatization for Enantiomeric Separation
The core principle of chiral derivatization is the reaction of an enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated by achiral chromatography[7][8].
Mosher's Acid Chloride (MTPA-Cl) for GC and NMR Analysis
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically used as its acid chloride (MTPA-Cl), is a renowned CDA for amines and alcohols[7][8][14]. It reacts with the primary amine to form stable diastereomeric amides. These diastereomers can be readily separated by GC on a standard achiral column or distinguished by ¹H and ¹⁹F NMR spectroscopy, allowing for the determination of enantiomeric excess and absolute configuration[8][14][15]. The lack of an α-proton in MTPA prevents racemization during the derivatization process[8].
Materials:
-
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous Pyridine or Triethylamine (TEA) as a base/catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine (e.g., 1-2 mg) in 500 µL of anhydrous DCM in a reaction vial.
-
Base Addition: Add 1.5 equivalents of anhydrous pyridine or TEA to the solution. This acts as an acid scavenger for the HCl byproduct.
-
Reagent Addition: Slowly add 1.2 equivalents of (R)-MTPA-Cl to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. To ensure accurate determination of the enantiomeric ratio, the reaction should be driven to completion to avoid kinetic resolution[16].
-
Work-up: Quench the reaction by adding a small amount of water. Extract the diastereomeric amides with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Mosher amides can be analyzed directly by NMR or diluted in a suitable solvent for GC-MS analysis.
Marfey's Reagent (FDAA) for HPLC-UV Analysis
Marfey's reagent, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is an exceptionally effective CDA for the analysis of primary amines by HPLC[7][17][18]. It reacts with the amine under mild alkaline conditions to form diastereomeric derivatives that contain a strong dinitrophenyl chromophore, enabling highly sensitive UV detection around 340 nm[7][17]. The resulting diastereomers are typically well-resolved on standard reversed-phase (e.g., C18) HPLC columns[17][18].
This protocol is adapted from the general procedure for primary amines[17].
Materials:
-
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine sample
-
Marfey's Reagent (FDAA) solution (e.g., 1% w/v in acetone)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Place the amine sample (e.g., ~5 µmol) in a reaction vial.
-
Reagent Addition: Add 200 µL of the 1% FDAA solution in acetone, followed by 40 µL of 1 M NaHCO₃ solution to create the necessary alkaline conditions[17].
-
Reaction: Cap the vial tightly and heat at 40°C for 1 hour[17].
-
Quenching: After cooling the vial to room temperature, add 20 µL of 2 M HCl to neutralize the excess base and stop the reaction[17]. The sample is ready for analysis once any effervescence has ceased.
-
Analysis: Inject an appropriate volume of the reaction mixture into the HPLC-UV system, with detection set to 340 nm.
Summary of Reagents and Applications
The selection of a derivatization reagent is dictated by the analytical objective and the available instrumentation. The table below summarizes the reagents discussed in this guide.
| Reagent (Abbreviation) | Technique | Analysis Type | Key Advantages |
| Trifluoroacetic Anhydride (TFAA) | GC-MS, GC-ECD | Achiral | Forms stable, volatile derivatives; enhances ECD response[3][9]. |
| BSTFA + 1% TMCS | GC-MS | Achiral | Versatile and effective for primary amines; byproducts are volatile[1][11]. |
| Mosher's Acid Chloride (MTPA-Cl) | GC-MS, NMR | Chiral | Forms stable diastereomeric amides; enables determination of absolute configuration by NMR[8][14][15]. |
| Marfey's Reagent (FDAA) | HPLC-UV | Chiral | Creates strongly UV-absorbing diastereomers; excellent resolution on standard C18 columns[7][17][18]. |
Conclusion
The successful analysis of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine relies on the strategic selection and application of derivatization reagents. For general quantification by GC-MS, acylation with TFAA or silylation with BSTFA provides the necessary volatility and chromatographic stability. For the critical task of enantiomeric resolution, Mosher's acid chloride (MTPA-Cl) is an authoritative choice for GC and NMR analysis, while Marfey's reagent (FDAA) offers a robust and sensitive method for HPLC-UV. The protocols and principles detailed in this guide provide a solid foundation for developing and validating analytical methods for this compound and other structurally related primary amines in research and drug development settings.
References
-
Chiral derivatizing agent. (2023, December 2). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Mosher's acid. (2023, May 29). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Forman, M. S., & Green, M. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved February 14, 2026, from [Link]
-
de Boer, D., De Bree, H., & Maes, R. A. (1983). Pentafluorobenzoyl derivatives of doping agents. I. Extractive benzoylation and gas chromatography with electron-capture detection of primary and secondary amines. Journal of Chromatography B: Biomedical Sciences and Applications, 273(1), 141-149. Retrieved February 14, 2026, from [Link]
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2011). PubMed. Retrieved February 14, 2026, from [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Acylation. European Journal of Mass Spectrometry, 9(1), 1-19. Retrieved February 14, 2026, from [Link]
-
Derivatization reagents for GC - Chromatography. (n.d.). Macherey-Nagel. Retrieved February 14, 2026, from [Link]
-
Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Retrieved February 14, 2026, from [Link]
- Wu, A. H. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved February 14, 2026, from [Link]
-
Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Journal of Chromatographic Science, 46(8), 693-701. Retrieved February 14, 2026, from [Link]
-
Derivatizing Reagents for GC – The Buffers Strike Back. (2021, March 4). Phenomenex. Retrieved February 14, 2026, from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Smith, A. M., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 695. Retrieved February 14, 2026, from [Link]
- Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
-
An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2012). PMC. Retrieved February 14, 2026, from [Link]
-
Mosher's Acid - The Retort. (2012, October 22). Retrieved February 14, 2026, from [Link]
-
Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. (2000). Journal of Chromatographic Science. Retrieved February 14, 2026, from [Link]
-
Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. (2014). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Silylation Reagents. (n.d.). Regis Technologies. Retrieved February 14, 2026, from [Link]
-
Simpson, J. T., Torok, D. S., & Markey, S. P. (1993). Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. Analytical Chemistry, 65(18), 2534-2539. Retrieved February 14, 2026, from [Link]
-
Derivatizing Reagents for GC – The Buffers Strike Back. (2021, March 4). Phenomenex. Retrieved February 14, 2026, from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. Retrieved February 14, 2026, from [Link]
-
Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. Retrieved February 14, 2026, from [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2016). PMC. Retrieved February 14, 2026, from [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). ACS Omega. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. weber.hu [weber.hu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pentafluorobenzoyl derivatives of doping agents. I. Extractive benzoylation and gas chromatography with electron-capture detection of primary and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. mn-net.com [mn-net.com]
- 12. Silylation Reagents - Regis Technologies [registech.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. Mosher's acid - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Retort [www1.udel.edu]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Fluorinated Amine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of fluorinated amines. The unique physicochemical properties imparted by fluorine—such as altered basicity, increased lipophilicity, and modified intermolecular interactions—present distinct challenges compared to their non-fluorinated analogs.[1][2] This resource is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and detailed, actionable protocols in our Troubleshooting Guides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts in the purification of fluorinated amines.
Q1: What are the most common impurities in fluorinated amine synthesis?
The impurity profile of a fluorinated amine synthesis is highly dependent on the reaction, but several classes of impurities are common:
-
Unreacted Starting Materials: Residual electrophiles or precursor amines.
-
Over-alkylation Products: In reactions like N-alkylation, the product amine can be more nucleophilic than the starting material, leading to the formation of undesired secondary, tertiary, or even quaternary ammonium salts.[3][4][5][6]
-
Reagent-Derived Byproducts: Impurities originating from coupling agents, bases (e.g., triethylamine hydrochloride), or catalysts.
-
Solvent and Water: Residual solvents from the reaction or workup, and water.
-
Degradation Products: Some fluorinated amines, particularly those with fluorine atoms in close proximity to the nitrogen (e.g., trifluoromethylamines), can be sensitive to aqueous workups or silica gel, leading to decomposition.[1][7][8]
Q2: What are the primary challenges in purifying fluorinated amines compared to their non-fluorinated counterparts?
The introduction of fluorine atoms significantly alters a molecule's properties, creating unique purification challenges:
-
Altered Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms lowers the pKa of the amine, making it less basic.[9][10][11][12] This shift can complicate standard acid-base extraction protocols, as a stronger acid may be required to protonate the amine effectively for transfer into an aqueous layer.
-
Modified Polarity and Solubility: Fluorination generally increases a molecule's lipophilicity (higher logP).[1] This can lead to unusual solubility profiles and chromatographic behavior, sometimes causing fluorinated compounds to elute unexpectedly in both normal-phase and reverse-phase systems.[13][14]
-
Volatility: Small, highly fluorinated amines can be surprisingly volatile, creating a risk of product loss during solvent evaporation under reduced pressure.
-
Close Polarity of Analogs: The polarity difference between the desired fluorinated amine and unreacted starting materials or over-alkylated byproducts can be minimal, making chromatographic separation difficult.[15]
Q3: When is distillation a suitable purification method for fluorinated amines?
Distillation is a viable option primarily for low-molecular-weight, thermally stable, and volatile fluorinated amines. It is most effective when there is a significant difference in boiling points between the product and impurities. However, for many complex pharmaceutical intermediates, distillation is often impractical due to high boiling points and potential thermal degradation.
Q4: What are the recommended chromatographic techniques for fluorinated amines?
-
Normal-Phase Chromatography (Silica Gel): This is a common first approach. However, the acidic nature of silica can cause peak tailing, streaking, or degradation of basic amines.[16] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide is often added to the mobile phase.[16]
-
Reverse-Phase Chromatography (C18): Preparative HPLC is excellent for achieving high purity, especially for final compounds. For basic amines, using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) can neutralize the amine, leading to better peak shape and retention.[16]
-
Fluorous Solid Phase Extraction (F-SPE): This technique is specifically designed for fluorinated molecules.[17][18][19] It utilizes silica gel with a bonded perfluoroalkyl phase. In "standard" mode, a crude mixture is loaded, and a fluorophobic solvent (like methanol/water) elutes the non-fluorinated impurities, while the desired fluorous amine is retained. The pure product is then eluted with a fluorophilic solvent.[18] This is highly effective for separating fluorous-tagged compounds from organic reagents.[17][18][20][21]
Q5: How can I effectively remove acidic or basic impurities?
Liquid-liquid acid-base extraction is the most direct method.[22][23]
-
To Remove Acidic Impurities (e.g., unreacted carboxylic acid): Wash the organic layer containing your fluorinated amine with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and extracted into the aqueous layer.[23]
-
To Remove Basic Impurities (e.g., a more basic starting amine): This is more challenging due to the reduced basicity of the fluorinated product. A carefully selected pH might allow for selective protonation and extraction of the more basic impurity. For example, washing with a dilute solution of a weak acid might selectively extract a non-fluorinated amine (pKa ~10-11) while leaving a less basic fluoroalkylamine (pKa ~6-8) in the organic layer.[10]
Q6: Are there special safety precautions for purifying organofluorine compounds?
Yes. While the final compounds are often stable, some fluorinating reagents and intermediates can be hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals used.[24][25]
-
Handling Fluorinating Reagents: Reagents like fluorine gas are extremely corrosive, toxic, and reactive.[26][27] They should only be handled in specialized equipment like a well-ventilated fume hood or gas cabinet by trained personnel.[27]
-
Potential for HF Release: Some fluorinated compounds can decompose to release hydrogen fluoride (HF), especially under acidic or basic conditions or upon heating. HF causes severe and painful burns that may not be immediately apparent. Ensure calcium gluconate gel is readily available as a first aid measure for skin contact.[26]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[24][27]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Guide 1: Residual Starting Material Interfering with Product
Scenario: You have performed a nucleophilic substitution to synthesize a fluorinated amine. NMR analysis of the crude product shows a mixture of your desired product and the unreacted electrophile (e.g., an alkyl halide) or the starting amine.
Caption: Decision tree for selecting a primary purification strategy.
This protocol is effective if your product and the impurity have different acid-base properties.
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Perform Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Expert Insight: Because fluorinated amines are less basic, a standard 1M HCl wash is usually sufficient to protonate them into water-soluble ammonium salts.[22] This will extract your product into the aqueous layer, leaving neutral impurities (like an alkyl halide) in the organic layer.
-
-
Separate Layers: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer (bottom layer for DCM, top for EtOAc) into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous extracts.
-
Liberate the Free Amine: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10, check with pH paper). Your product should precipitate out or form an oily layer.
-
Isolate Product: Extract the liberated amine back into an organic solvent (e.g., 3x portions of DCM).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified fluorinated amine.
Use this protocol when extraction is ineffective, for example, when separating a neutral product from a neutral impurity.
-
Select Stationary Phase: Standard silica gel is the default.
-
Determine Eluent System via TLC:
-
Screen solvent systems like hexane/ethyl acetate and DCM/methanol.
-
Crucial Step: Add 0.5-1% triethylamine (TEA) to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and potential degradation of your amine product.[16]
-
-
Prepare and Load Column: Dry-load the crude product onto a small amount of silica for best resolution.
-
Run Column: Elute the column with the TEA-modified solvent system, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure.
-
Trustworthiness Check: Co-spot the combined pure fractions with your starting material and crude mixture on a TLC plate to confirm complete separation.
-
Guide 2: Eliminating Over-alkylation Byproducts
Scenario: The synthesis of a primary or secondary fluorinated amine has resulted in a mixture containing the desired product along with di- or tri-alkylated species. These often have very similar polarities, making chromatography challenging.
| Impurity Type | Primary Challenge | Recommended Technique | Rationale |
| Over-alkylated Amine | Very similar polarity to the desired product. | Derivatization followed by extraction or chromatography. | Convert one amine into a species with vastly different properties (e.g., an amide or sulfonamide), allowing for easy separation. |
| Unreacted Primary Amine | More polar and more basic than the secondary/tertiary product. | Acid-base extraction with carefully controlled pH. | Exploit the pKa difference to selectively extract the more basic starting material. |
This modern technique leverages the formation of a precipitating salt, which is then thermally decomposed to release the pure amine.[28]
-
Precipitation: Dissolve the crude mixture of amines in a suitable solvent like ethyl acetate. Add trichloroacetic acid (TCA) at room temperature. The primary and secondary amines will preferentially form ammonium trichloroacetate salts, which often precipitate out of solution, leaving less basic tertiary amines or neutral impurities behind.[28]
-
Filtration: Filter the white precipitate and wash it with cold ethyl acetate to remove any remaining impurities.
-
Salt Decomposition: Transfer the salt to a new flask. Add a solvent like acetonitrile (CH₃CN) and a stoichiometric amount of a non-volatile base like triethylamine.[28]
-
Evaporation and Purification: Heat the mixture gently (e.g., 60 °C) under reduced pressure. The TCA salt decomposes to liberate CO₂, volatile chloroform, and your free amine. The solvent and volatile byproducts are removed, leaving the purified amine.[28]
References
-
In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design - ACS Publications. [Link]
-
A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},.... ResearchGate. [Link]
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. PMC. [Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]
-
Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. American Chemical Society. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]
-
Automation of fluorous solid-phase extraction for parallel synthesis. PubMed - NIH. [Link]
-
96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification. ACS Publications - American Chemical Society. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Request PDF - ResearchGate. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
-
Fluorine Safety. James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. [Link]
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
-
Safety Data Sheet. Gold Standard Diagnostics. [Link]
-
Fluorine. Airgas. [Link]
-
c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. YouTube. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Liquid/liquid Extraction. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. biotage.com [biotage.com]
- 17. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Automation of fluorous solid-phase extraction for parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 25. airgas.com [airgas.com]
- 26. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 27. ipo.rutgers.edu [ipo.rutgers.edu]
- 28. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the pharmaceutically relevant scaffold, 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine. As a molecule featuring a complex stereochemical landscape and the influential trifluoromethyl group, its structural elucidation serves as an exemplary case for the power of modern NMR spectroscopy. This document moves beyond simple data reporting to explain the causal relationships between molecular structure, stereochemistry, and spectral output. We will explore experimental design, predict spectral features based on established principles, and offer a comparative analysis against related structural motifs. This guide is intended for researchers in drug discovery and process chemistry who rely on precise structural verification to advance their work.
Introduction: The Structural and Pharmaceutical Context
The compound 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine incorporates three key structural motifs: a flexible cyclohexane ring, a primary amine, and an electronically modified aromatic ring. This combination is prevalent in medicinal chemistry, where the cyclohexane acts as a bioisostere for a phenyl ring but with a distinct three-dimensional profile, the amine provides a key interaction point for biological targets, and the trifluoromethyl (CF₃) group enhances metabolic stability and binding affinity.
Given that the molecule possesses two chiral centers (at C1 and C2 of the cyclohexane ring), it can exist as four possible stereoisomers (two pairs of enantiomers: cis and trans). The relative orientation of the amine and phenyl groups profoundly impacts the molecule's conformation and, consequently, its NMR spectrum. Accurate spectral interpretation is therefore not merely for identity confirmation but is crucial for stereochemical assignment, which is a critical determinant of biological activity.
Experimental Design and Protocol
The acquisition of high-quality, reproducible NMR data is the foundation of accurate structural analysis. The protocol described below is a self-validating system designed for comprehensive characterization.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Residual solvents or reaction side-products should be identified and noted.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for initial analysis due to its good solubilizing power for many organic molecules and relatively clean spectral window. For observing labile protons like those of the amine group (-NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down proton exchange, often resolving N-H signals into sharper multiplets.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (δ = 0.00 ppm).
NMR Data Acquisition Workflow
A logical sequence of experiments is essential for unambiguous assignment. The following workflow leverages 1D and 2D NMR techniques to build a complete structural picture.
Caption: A standard workflow for comprehensive NMR-based structure elucidation.
¹H-NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H-NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of protons. The analysis is best approached by dividing the spectrum into distinct regions.
Aromatic Region (δ 7.0 - 8.0 ppm)
The 4-(trifluoromethyl)phenyl group gives rise to a characteristic signal pattern.
-
Pattern: The para-substitution pattern results in an AA'BB' system, which often appears as two distinct doublets.[3] The protons ortho to the electron-withdrawing CF₃ group (H-2', H-6') will be deshielded and appear downfield, while the protons meta to the CF₃ group (H-3', H-5') will be further upfield.
-
Expected Shifts: We predict two doublets around δ 7.6 ppm (H-2', H-6') and δ 7.3 ppm (H-3', H-5').
-
Coupling: A typical ortho coupling constant of ³J ≈ 8-9 Hz is expected for both doublets.
Aliphatic Methine Region (δ 2.5 - 3.5 ppm)
This region contains the signals for the protons on C1 and C2, which are directly attached to the nitrogen and the phenyl ring, respectively. Their chemical shifts are highly sensitive to the cis/trans stereochemistry.[4][5]
-
H1 (proton on C1-NH₂): This proton is deshielded by the adjacent electronegative amine group. Its chemical shift and multiplicity depend on its orientation (axial or equatorial). An axial H1 will typically show large axial-axial couplings (³Jaa ≈ 10-13 Hz) to adjacent axial protons and smaller axial-equatorial couplings (³Jae ≈ 2-5 Hz). An equatorial H1 will show only small couplings.[6]
-
H2 (proton on C2-Ph): This proton is deshielded by the phenyl ring's anisotropic effect.[6] Its position and coupling pattern are similarly dependent on its stereochemical orientation.
Causality in Stereochemistry: In the more stable chair conformation, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[5]
-
Trans Isomer: The most stable conformer will likely have both the large phenyl and amine groups in equatorial positions. In this case, both H1 and H2 would be axial, leading to a large axial-axial coupling constant (³JH1-H2 ≈ 10-13 Hz) between them, a key diagnostic feature.
-
Cis Isomer: One substituent must be axial. Assuming the bulkier phenyl group occupies the equatorial position, the amine group would be axial. This would place H1 in an equatorial position, resulting in a small axial-equatorial coupling (³JH1-H2 ≈ 2-5 Hz).
Aliphatic Methylene Region (δ 1.0 - 2.5 ppm)
This complex, often overlapping region contains the signals for the remaining eight protons on the cyclohexane ring (C3, C4, C5, C6). Axial protons are generally shielded relative to their equatorial counterparts on the same carbon due to magnetic anisotropy of C-C single bonds.[6][7] A 2D COSY experiment is indispensable for deconvoluting these signals by tracing the coupling networks starting from the more easily identified H1 and H2 protons.
Amine Protons (-NH₂)
The two protons of the primary amine typically appear as a broad singlet between δ 1.0 - 3.0 ppm. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. This signal will disappear upon shaking the sample with D₂O, a classic test for exchangeable protons.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Key Couplings |
| H-2', H-6' | ~7.6 | d | Ortho to electron-withdrawing CF₃ group; ³J ≈ 8-9 Hz. |
| H-3', H-5' | ~7.3 | d | Meta to CF₃ group; ³J ≈ 8-9 Hz. |
| H1 (gem-NH₂) | 2.8 - 3.2 | m | Adjacent to electronegative N. Multiplicity depends on stereochemistry. |
| H2 (gem-Ph) | 2.6 - 3.0 | m | Deshielded by phenyl ring. Coupling to H1 is diagnostic for cis/trans. |
| H3-H6 (Cyclohexyl CH₂) | 1.2 - 2.2 | m | Complex, overlapping multiplets. Axial protons are typically upfield of equatorial. |
| -NH₂ | 1.0 - 3.0 | br s | Labile protons, broad signal, exchangeable with D₂O. |
¹³C-NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C-NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The influence of the trifluoromethyl group is particularly pronounced.
Aromatic & Quaternary Carbons (δ 120 - 150 ppm)
-
C-1' (ipso-C): The carbon directly attached to the cyclohexane ring. Expected around δ 145-150 ppm.
-
C-4' (ipso-CF₃): This carbon's signal will be split into a quartet (¹JCF ≈ 270-280 Hz) due to one-bond coupling with the three fluorine atoms.[8] Its chemical shift will be around δ 128-132 ppm.
-
C-2', C-6' & C-3', C-5': These pairs of equivalent carbons will also exhibit smaller C-F couplings. The C-2'/C-6' signal will be a quartet with ²JCF ≈ 30-35 Hz, and the C-3'/C-5' signal will be a quartet with ³JCF ≈ 3-5 Hz.[8] These couplings are definitive for assignment.
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a strong quartet due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz) around δ 124 ppm.
Aliphatic Carbons (δ 20 - 60 ppm)
-
C1 & C2: The carbons bearing the substituents will be the most downfield in this region, typically between δ 50-60 ppm. Their exact shifts depend on the stereochemistry.
-
C3 - C6: The remaining four cyclohexane carbons will appear further upfield, generally in the δ 20-40 ppm range. A DEPT-135 experiment is crucial to confirm that these are all CH₂ groups.
Caption: Logical relationships between molecular features and their NMR spectral output.
| Carbon Assignment | Predicted δ (ppm) | Key Feature / Coupling | Rationale |
| C-1' | 145 - 150 | Singlet | Aromatic carbon attached to the aliphatic ring. |
| C-4' | 128 - 132 | Quartet (¹JCF ≈ 32 Hz) | Aromatic carbon attached to the CF₃ group.[8] |
| C-2', C-6' | ~128 | Quartet (²JCF ≈ 4 Hz) | Ortho to CF₃ group. |
| C-3', C-5' | ~125 | Singlet (or very small q) | Meta to CF₃ group; coupling is often unresolved. |
| CF₃ | ~124 | Quartet (¹JCF ≈ 272 Hz) | Strong electron withdrawal and direct coupling to F.[8] |
| C1 | 55 - 60 | Singlet | Deshielded by adjacent nitrogen atom. |
| C2 | 50 - 55 | Singlet | Deshielded by adjacent phenyl ring. |
| C3, C4, C5, C6 | 20 - 40 | Singlets | Standard aliphatic CH₂ carbons. |
The Value of ¹⁹F NMR: A Comparative Advantage
For any fluorine-containing compound, ¹⁹F NMR is a highly valuable and straightforward experiment.
-
High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it easy to detect.[9]
-
Simplified Spectrum: With only one fluorine environment in the molecule (the three F atoms of the CF₃ group are equivalent due to rapid rotation), the ¹⁹F NMR spectrum will consist of a single, sharp singlet.[10][11]
-
Chemical Shift: The chemical shift of the CF₃ group attached to an aromatic ring typically falls in the range of δ -60 to -65 ppm (relative to CFCl₃). This provides unambiguous confirmation of the presence of the trifluoromethyl group.[12]
Conclusion
The comprehensive NMR analysis of 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine is a multi-faceted process that integrates 1D and 2D techniques to build a complete structural model. The aromatic region provides clear signals for the substituted phenyl ring, with characteristic C-F couplings in the ¹³C spectrum confirming the presence and position of the CF₃ group. The aliphatic region, while complex, holds the key to stereochemical assignment, with the coupling constant between H1 and H2 serving as the most direct indicator of the cis or trans relationship between the two bulky substituents. This guide demonstrates how a systematic approach, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident and precise structural elucidation of complex small molecules, an essential capability in the field of drug development.
References
-
Dalvit, C., & Vulpetti, A. (2019). A Survey of 19F NMR Applications in Fragment-Based Drug Discovery. Molecules, 24(21), 3899. [Link]
-
de Oliveira, B. G., & Rittner, R. (2006). Stereoelectronic and inductive effects on 1 H and 13 C NMR chemical shifts of some cis‐1,3‐disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(10), 968-973. [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
Govindaraju, V., Kumar, K. A., & Young, T. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
-
MRI Questions. (2015). 5.2 Chemical Shift. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic Proton NMR Shifts. [Link]
-
Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. mriquestions.com [mriquestions.com]
- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. azom.com [azom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dovepress.com [dovepress.com]
Precision Chiral HPLC Guide: 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine Purity Analysis
Executive Summary & Stereochemical Challenge
The analysis of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine presents a multi-layered stereochemical challenge. Structurally, the molecule possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This results in the potential formation of four distinct stereoisomers:
-
(1R, 2R)-trans
-
(1S, 2S)-trans
-
(1R, 2S)-cis
-
(1S, 2R)-cis
For drug development, the trans-isomer is typically the pharmacophore of interest (analogous to sertraline or other arylcyclohexylamines), while the cis-isomers are considered diastereomeric impurities.
The Analytical Gap: Standard C18 reversed-phase methods may separate diastereomers (cis vs. trans) due to different hydrophobic footprints, but they cannot resolve the enantiomeric pairs (R,R vs S,S). Therefore, a robust Chiral HPLC method is mandatory for determining Enantiomeric Excess (ee) and diastereomeric purity simultaneously.
This guide compares three distinct chromatographic approaches, recommending a Polysaccharide-Based Normal Phase system as the "Gold Standard" for its proven selectivity towards trifluoromethyl-substituted aromatics.
Comparative Analysis of Separation Strategies
The following comparison evaluates three methodologies based on Resolution (
Method A: Amylose-Based Normal Phase (The Gold Standard)
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Mechanism: The helical structure of amylose creates inclusion cavities. The electron-withdrawing
group on the analyte enhances - interactions with the -basic phenylcarbamate groups of the stationary phase. -
Verdict: Highest Recommended. Consistently provides baseline separation for both diastereomers and enantiomers in a single run.
Method B: Cellulose-Based Normal Phase
-
Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
-
Mechanism: Linear, rigid polymer structure forms "trenches" rather than cavities.
-
Verdict: Alternative. Often provides complementary selectivity.[1] If Method A shows peak overlap between the cis-enantiomer and trans-enantiomer, Method B is the primary backup.
Method C: Immobilized Phase with "Non-Standard" Solvents
-
Stationary Phase: Immobilized Amylose (e.g., Chiralpak IA/IG).
-
Mobile Phase: Mixtures containing THF, Dichloromethane, or MtBE.
-
Verdict: Problem Solver. Use only if solubility is a limiting factor or if standard alcohol modifiers fail to achieve
.
Performance Matrix
| Feature | Method A (Amylose/NP) | Method B (Cellulose/NP) | Method C (Immobilized/Exotic) |
| Selectivity ( | High (typically > 1.3) | Moderate to High | Variable |
| Resolution ( | Excellent for CF3-aromatics | Good | High (Solvent dependent) |
| Robustness | High (Isocratic) | High | Moderate (Solvent volatility) |
| Throughput | Moderate (15-20 min run) | Moderate | Fast (Low viscosity solvents) |
Detailed Experimental Protocol (Method A)
This protocol is designed to be a self-validating system . The specific use of a basic additive is non-negotiable to suppress the ionization of the primary amine, preventing peak tailing and ensuring accurate integration.
Reagents & Equipment[2][3][4]
-
HPLC System: Quaternary pump, Column Oven (set to 25°C), UV-Vis Detector (PDA preferred).
-
Column: Chiralpak AD-H (
) or equivalent Amylose tris(3,5-dimethylphenylcarbamate). -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA) or Triethylamine (TEA).
Mobile Phase Preparation
-
Composition: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Procedure:
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of 2-Propanol.
-
Add 1.0 mL of Diethylamine to the alcohol portion before mixing with hexane (prevents immiscibility issues).
-
Mix thoroughly and degas.
-
Critical Step: Do not store mobile phase >48 hours; amines can oxidize or absorb
, changing pH.
-
Sample Preparation
-
Diluent: Mobile Phase (without DEA) or 100% 2-Propanol.
-
Concentration: 0.5 mg/mL to 1.0 mg/mL.
-
Filtration: 0.45
PTFE filter (Do not use Nylon, it may bind cationic species).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Targeting the phenyl ring) and 210 nm (Amine check).
-
Temperature: 25°C (Lowering to 15°C can improve resolution if
). -
Injection Volume: 5 - 10
.
Method Development Logic & Troubleshooting
The following diagram illustrates the decision-making process for optimizing the separation of 2-arylcyclohexylamines.
Figure 1: Decision tree for method optimization. Note the critical pivot to Ethanol or a Cellulose column if the standard Amylose/IPA system fails.
Mechanistic Insight: Why This Works
The "Chiral Recognition" Mechanism
The separation relies on a three-point interaction model:
-
H-Bonding: The amino group (
) of the analyte hydrogen bonds with the carbonyl or NH groups of the carbamate selector. -
-
Stacking: The electron-poor 4-(trifluoromethyl)phenyl ring interacts with the electron-rich phenyl rings of the stationary phase. -
Steric Fit: The cyclohexane ring creates bulk that fits differently into the chiral grooves of Amylose vs. Cellulose.
The Role of the Trifluoromethyl Group
The
Expected Results & System Suitability
Based on the structural class (2-arylcyclohexylamines), the following performance metrics are the target for a successful validation.
| Parameter | Acceptance Criteria | Typical Result (Method A) |
| Retention Time ( | N/A | ~8 - 12 min |
| Retention Time ( | N/A | ~14 - 18 min |
| Selectivity ( | 1.35 | |
| Resolution ( | > 2.5 | |
| Tailing Factor ( | 1.1 (with DEA) | |
| Plate Count ( | > 8000 |
Note on Elution Order: For Amylose columns (AD-H), the elution order is typically determined by the steric bulk near the chiral center. While specific confirmation requires a pure standard, literature on similar structures suggests the trans-isomers often elute with higher separation factors than cis-isomers.
References
-
BenchChem. (2025).[2] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols and Amines. Retrieved from
-
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
YMC Co., Ltd. (2025). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from
-
Sigma-Aldrich. (2025). Strategies for Chiral HPLC Method Development: Polar Ionic and Normal Phase Modes. Retrieved from
-
MDPI. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives (Arylcyclohexylamines). Retrieved from
Sources
A Data-Driven Comparison of Fluorinated vs. Non-Fluorinated Cyclohexan-1-amines in Drug Discovery
A Senior Application Scientist's Guide to Unlocking Bioactivity through Strategic Fluorination
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclohexan-1-amine framework is a prevalent motif in numerous therapeutic agents, and understanding the impact of fluorination on this scaffold is critical for optimizing drug candidates. This guide provides an objective, data-driven comparison of the bioactivity of fluorinated and non-fluorinated cyclohexan-1-amines, supported by experimental data and detailed protocols.
The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties.[1][2] These modifications, including changes in basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational preference, can translate into significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.[1][3]
The Fluorine Effect: A Double-Edged Sword in Drug Design
Strategic fluorination is often employed to enhance a molecule's drug-like properties.[1][4] Key advantages include:
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~110 kcal/mol for a C-F bond on a saturated carbon), making it resistant to oxidative metabolism by enzymes such as cytochrome P450s.[2][5] Replacing a metabolically labile C-H bond with a C-F bond can "block" sites of metabolism, increasing the compound's half-life and bioavailability.[2][3]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amine. This can be advantageous for reducing off-target effects at physiological pH and improving cell permeability.[1][2]
-
Altered Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. While a single fluorine atom can slightly increase LogP, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it. This allows for fine-tuning of a compound's solubility and permeability.[2][3]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the cyclohexane ring. In some cases, this can lock the molecule in a bioactive conformation, leading to enhanced binding affinity for its target.[3][6]
However, the benefits of fluorination are not universal and must be assessed on a case-by-case basis. Unfavorable fluorine substitutions can lead to decreased potency, altered selectivity, or the formation of unexpected metabolites.[3]
Comparative Analysis: Physicochemical Properties and Bioactivity
The following table summarizes the typical effects of fluorination on the key properties of cyclohexan-1-amines.
| Property | Non-Fluorinated Cyclohexan-1-amine | Fluorinated Cyclohexan-1-amine | Rationale for Change |
| Basicity (pKa) | Higher (more basic) | Lower (less basic) | The strong inductive electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base.[2][7] |
| Lipophilicity (LogP) | Varies with substituents | Can increase or decrease | A single fluorine may slightly increase LogP, while multiple fluorines often decrease it due to polarization effects.[3][8] |
| Metabolic Stability | Generally lower | Generally higher | The high strength of the C-F bond compared to the C-H bond makes it resistant to enzymatic oxidation.[1][2][5] |
| Binding Affinity | Target-dependent | Can increase, decrease, or remain unchanged | Changes in pKa, conformation, and the potential for new interactions (e.g., hydrogen bonds to fluorine) can all impact binding affinity.[1] |
Case in Point: A study on aminergic G protein-coupled receptor ligands demonstrated that the position of a single fluorine atom on a scaffold could significantly impact binding affinity, with some positions improving potency while others diminished it.[9] This highlights the critical importance of empirical testing in structure-activity relationship (SAR) studies.
Visualizing the Impact of Fluorination on Metabolism
One of the most powerful applications of fluorination is to block metabolic "soft spots." The following diagram illustrates this concept.
Experimental Protocols for Bioactivity Assessment
To empirically determine the effects of fluorination, rigorous in vitro assays are essential. Below are detailed protocols for assessing metabolic stability and receptor binding affinity.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes and are a standard tool for early-stage ADME (absorption, distribution, metabolism, and excretion) profiling.[10][11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound (both fluorinated and non-fluorinated analogs) in 100 mM phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.[10]
-
Prepare a 1 mM solution of NADPH (the cofactor for CYP450 enzymes) in buffer.[11]
-
-
Incubation:
-
Time-Point Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11] The "0 min" sample serves as the 100% control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[13][14]
Rationale: This method provides a quantitative measure of a compound's potency (Ki or IC50) at its molecular target, allowing for direct comparison of analogs.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a cell membrane suspension containing the receptor of interest in an appropriate assay buffer.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-ligand) at a concentration near its dissociation constant (Kd).
-
Prepare serial dilutions of the unlabeled test compounds (fluorinated and non-fluorinated analogs).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand, the unlabeled test compound at various concentrations, and the cell membrane preparation.[15]
-
Include wells for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[15]
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.[15]
-
-
Filtration and Washing:
-
Quantification and Data Analysis:
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to determine specific binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower IC50 or Ki value indicates a higher binding affinity.
-
Conclusion
The strategic fluorination of the cyclohexan-1-amine scaffold offers a powerful tool for medicinal chemists to optimize the bioactivity and pharmacokinetic properties of drug candidates. By judiciously replacing hydrogen with fluorine, it is possible to enhance metabolic stability, modulate basicity, and potentially improve binding affinity. However, the effects of fluorination are highly context-dependent and require empirical validation through robust in vitro assays. The protocols and principles outlined in this guide provide a framework for the rational design and evaluation of fluorinated cyclohexan-1-amines, ultimately contributing to the development of safer and more effective therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Fluorinated Building Blocks in Drug Design: Why They M
- The role of fluorine in medicinal chemistry. Tandfonline.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Basic principles of competitive binding assays. Benchchem.
- Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry.
- Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.
- metabolic stability in liver microsomes. Mercell.
- Competitive Radioligand Binding Assays. Alfa Cytology.
- Radioligand Binding Methods: Practical Guide and Tips. PubMed.
- Multivicinal fluorine substitution of the cyclohexane ring. University of St Andrews.
- A Comparative Guide to the Biological Activity of Fluorinated vs.
- Assay Protocol Book. PDSP.
- Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
- Protocol for the Human Liver Microsome Stability Assay.
- Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes.
- Assay setup for competitive binding measurements. NanoTemper Technologies.
- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanes in Biological Assays. Benchchem.
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
- Some examples of experimentally reported fluorinated cyclohexanes. The...
- Correlation of the DFT-calculated lipophilicities with the experimental...
- Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC.
- Representative examples of biologically important fluorinated 1,2,4-triazoles/analogs.
- Filling the Gap in LogP and pK a Evaluation for Saturated Fluorine-Containing Deriv
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
- Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents.
- A Remarkable Difference That One Fluorine Atom Confers on the Mechanisms of Inactivation of Human Ornithine Aminotransferase by Two Cyclohexene Analogues of γ-Aminobutyric Acid. PubMed.
- Fluorinated Aromatic Amino Acids and its Therapeutic Applic
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.mercell.com [info.mercell.com]
- 11. if-pan.krakow.pl [if-pan.krakow.pl]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
This guide provides a comprehensive analysis of the structural characteristics of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure for this specific molecule, this document leverages a comparative approach, drawing upon crystallographic data from analogous structures, outlining robust experimental protocols for its determination, and exploring alternative analytical techniques for its structural elucidation.
Introduction: The Challenge of Structural Determination
The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical properties and biological activity. For drug candidates like 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine, a precise understanding of its conformation and stereochemistry is paramount. X-ray crystallography remains the gold standard for determining atomic-level structural information in the solid state. However, a comprehensive search of the Cambridge Structural Database (CSD) reveals no deposited crystal structure for the title compound.[1][2][3] This guide, therefore, provides a scientifically grounded, comparative analysis to infer its likely structural features and presents a clear pathway for its empirical determination.
Comparative Crystallographic Analysis of Analogous Structures
To predict the solid-state conformation of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine, we can examine the crystal structures of compounds containing its core fragments: the 2-phenylcyclohexylamine scaffold and the 4-(trifluoromethyl)phenyl moiety.
Key Structural Features from Analogs:
-
Cyclohexane Ring Conformation: Substituted cyclohexanes predominantly adopt a chair conformation to minimize torsional and steric strain.[4][5] The bulky 4-(trifluoromethyl)phenyl group at the C2 position is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same face of the ring.[6][7] The amine group at C1 can exist in either an axial or equatorial position, leading to cis and trans diastereomers. The relative stability of these isomers depends on the interplay of steric and electronic factors.
-
4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can influence intermolecular interactions.[8][9] Crystal structures of compounds containing this moiety often exhibit C-H···F and π-π stacking interactions, which can play a significant role in the overall crystal packing.[10][11] For instance, the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide shows that the aryl rings are tilted approximately 60° with respect to each other, a conformation that facilitates N—H⋯O hydrogen bonding and π-stacking.[10]
-
Intermolecular Interactions: The primary amine group is a potent hydrogen bond donor, and it is expected to form strong N-H···N or N-H···F hydrogen bonds in the crystal lattice, influencing the supramolecular assembly.
Table 1: Crystallographic Data of Representative Analogous Structures
| Compound | CSD Refcode | Space Group | Key Torsion Angles (°) | Noteworthy Interactions |
| N-[4-(Trifluoromethyl)phenyl]benzamide | Not specified[10] | P-1 | Phenyl-Aryl tilt: 59.7(1) | N-H···O hydrogen bonds, π-stacking |
| 4-Methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | Not specified[11] | P21/n | Dihedral angle (phenol-phenyl): 44.77(3) | Intramolecular O-H···N, C-H···O |
| 4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | Not specified[12] | P21/c | - | - |
This table is illustrative and compiles data from published sources for comparative purposes.[10][11][12]
Proposed Experimental Workflow for Crystal Structure Determination
Obtaining a high-quality crystal suitable for X-ray diffraction is a critical, and often challenging, step. The following protocol outlines a systematic approach for the synthesis, purification, and crystallization of 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine.
The synthesis of 2-arylcyclohexylamines can be achieved through various established synthetic routes, such as the Ritter reaction or reductive amination.[13] A plausible route involves the reaction of 2-[4-(trifluoromethyl)phenyl]cyclohexanone with an ammonia source under reductive conditions.
Protocol:
-
Reaction Setup: To a solution of 2-[4-(trifluoromethyl)phenyl]cyclohexanone in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diastereomers.
The key to successful crystallization is to slowly approach a state of supersaturation. This is typically achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.
Protocol:
-
Solvent Screening: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane, and mixtures thereof) to determine the compound's solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the purified compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent. The slow diffusion of the poor solvent's vapor into the drop will induce crystallization.
-
Sitting Drop: Place a larger volume of the compound's solution in a small vial and place this vial inside a larger, sealed container with a poor solvent.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.
Data collection should be performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector. The collected data is then processed to determine the unit cell parameters, space group, and ultimately the three-dimensional structure of the molecule.[14][15]
Diagram 1: Experimental Workflow for Crystal Structure Determination
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.kaust.edu.sa]
- 3. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, crystal structure and biological activity of novel analogues of tricyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
